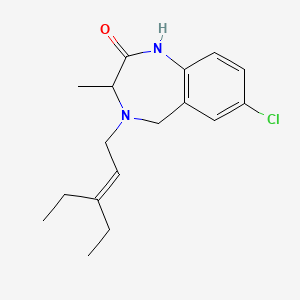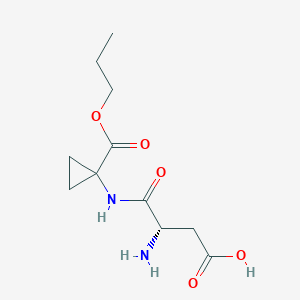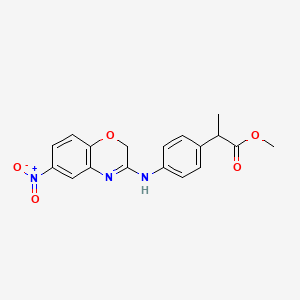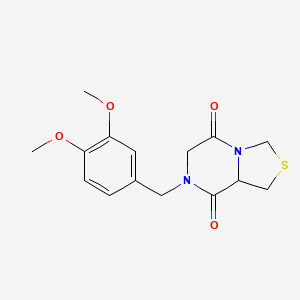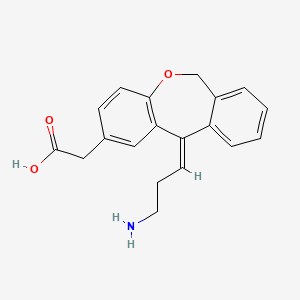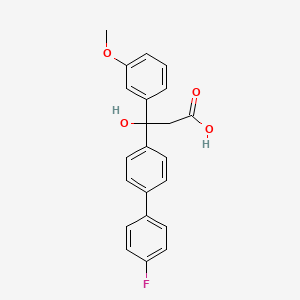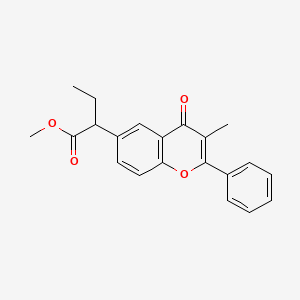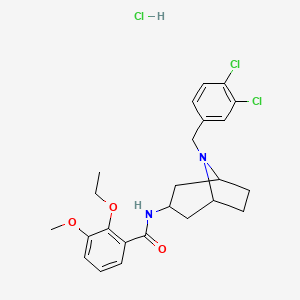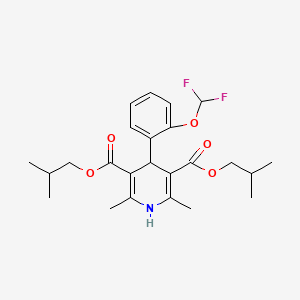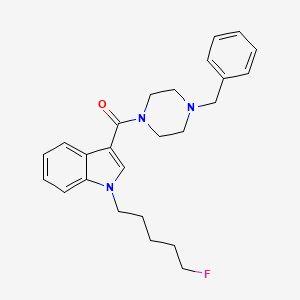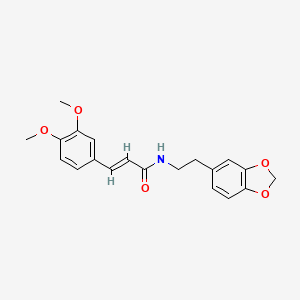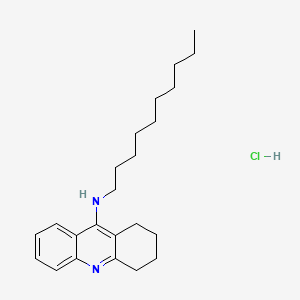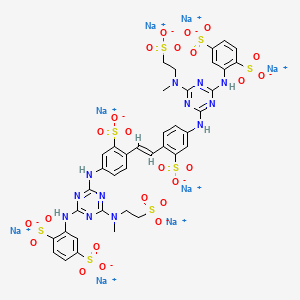
Octasodium 2,2'-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(methyl(2-sulphonatoethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(methyl(2-sulphonatoethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its multiple sulfonate groups, which contribute to its high solubility in water and its ability to interact with various biological and chemical systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(methyl(2-sulphonatoethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) typically involves a multi-step process:
Formation of the Triazine Core: The synthesis begins with the formation of the triazine core, which is achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of Sulfonate Groups: Sulfonation is carried out using sulfuric acid or chlorosulfonic acid to introduce sulfonate groups onto the aromatic rings.
Vinylene Linkage Formation: The vinylene linkage is introduced through a coupling reaction, often involving a vinylene precursor and a suitable catalyst.
Final Assembly: The final compound is assembled by linking the sulfonated aromatic rings to the triazine core through imino linkages.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Key considerations include:
Reaction Scale-Up: Ensuring that the reactions can be scaled up without loss of efficiency or product quality.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Safety and Environmental Concerns: Managing the use of hazardous reagents and by-products in compliance with safety regulations.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the vinylene linkage and the aromatic rings.
Reduction: Reduction reactions can target the imino groups and the triazine core.
Substitution: The sulfonate groups can participate in substitution reactions, often facilitated by nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s sulfonate groups enable it to interact with proteins and enzymes, making it useful in studies of enzyme inhibition and protein binding.
Medicine
Industry
In industry, it is used in the manufacture of dyes, pigments, and other specialty chemicals. Its stability and solubility make it suitable for use in aqueous formulations.
Mécanisme D'action
The mechanism by which Octasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(methyl(2-sulphonatoethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) exerts its effects involves its interaction with molecular targets such as proteins, enzymes, and nucleic acids. The sulfonate groups facilitate binding to these targets, while the triazine core and vinylene linkage provide structural stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino))bis(benzene-1,4-disulphonate)
- Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(methylamino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate)
Uniqueness
Compared to similar compounds, Octasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(methyl(2-sulphonatoethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) is unique due to its higher degree of sulfonation and the presence of the vinylene linkage, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and strong interactions with biological molecules.
Propriétés
Numéro CAS |
93778-01-9 |
|---|---|
Formule moléculaire |
C38H32N12Na8O24S8 |
Poids moléculaire |
1481.2 g/mol |
Nom IUPAC |
octasodium;2-[[4-[4-[(E)-2-[4-[[4-(2,5-disulfonatoanilino)-6-[methyl(2-sulfonatoethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-[methyl(2-sulfonatoethyl)amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C38H40N12O24S8.8Na/c1-49(13-15-75(51,52)53)37-45-33(43-35(47-37)41-27-19-25(77(57,58)59)9-11-29(27)79(63,64)65)39-23-7-5-21(31(17-23)81(69,70)71)3-4-22-6-8-24(18-32(22)82(72,73)74)40-34-44-36(48-38(46-34)50(2)14-16-76(54,55)56)42-28-20-26(78(60,61)62)10-12-30(28)80(66,67)68;;;;;;;;/h3-12,17-20H,13-16H2,1-2H3,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H2,39,41,43,45,47)(H2,40,42,44,46,48);;;;;;;;/q;8*+1/p-8/b4-3+;;;;;;;; |
Clé InChI |
QKFZFDZDXRUPRK-FSEHQYEXSA-F |
SMILES isomérique |
CN(CCS(=O)(=O)[O-])C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(C)CCS(=O)(=O)[O-])NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
CN(CCS(=O)(=O)[O-])C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(C)CCS(=O)(=O)[O-])NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


